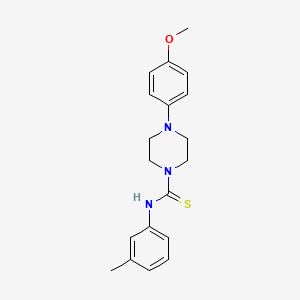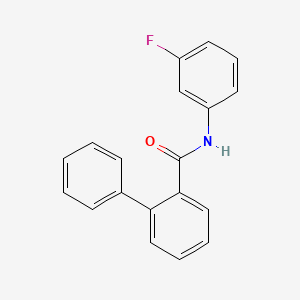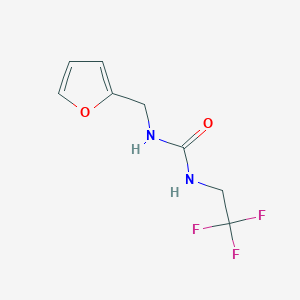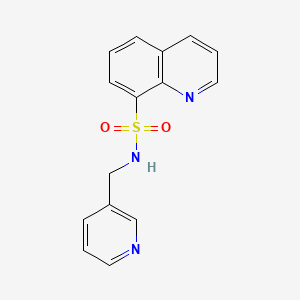![molecular formula C19H21NOS B5881049 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as MBOP-CPT, is a chemical compound that has recently gained attention in the scientific community for its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its potential use in the development of new cancer drugs. Its ability to induce apoptosis in cancer cells and inhibit the growth of drug-resistant cancer cells makes it a promising candidate for further research. However, one limitation of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One area of research could focus on the development of new cancer drugs based on 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Additionally, further research could be conducted to better understand the mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and its potential use in the treatment of neurodegenerative diseases. Finally, research could be conducted to improve the solubility of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, making it more useful in certain experiments.
Métodos De Síntesis
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl alcohol with thionyl chloride to produce 4-methylbenzyl chloride. This intermediate product is then reacted with 2-hydroxyphenyl isothiocyanate to produce 2-[(4-methylbenzyl)oxy]phenyl isothiocyanate. Finally, this compound is reacted with pyrrolidine to produce 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been studied for its potential use in various fields, including cancer research and drug development. Studies have shown that 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of drug-resistant cancer cells.
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-8-10-16(11-9-15)14-21-18-7-3-2-6-17(18)19(22)20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAJNKEWXAYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)



![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

hydrazone](/img/structure/B5881073.png)
